(2-Benzylcyclopropyl)methanesulfonyl fluoride
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Overview
Description
(2-Benzylcyclopropyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C11H13FO2S and its molecular weight is 228.28. The purity is usually 95%.
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Scientific Research Applications
Precursor for o-Quinodimethanes Generation
Benzyl methanesulfonates, closely related to benzylcyclopropyl methanesulfonyl fluoride, have been utilized to generate o-quinodimethanes. These intermediates are trapped with electron-deficient olefins to afford [4+2] cycloadducts in good yields, indicating the role of similar compounds in facilitating complex cycloaddition reactions (Shirakawa & Sano, 2014).
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides are synthesized through various methodologies, including electrochemical oxidative coupling, highlighting the importance of sulfonyl fluoride compounds in click chemistry and as synthetic motifs for a variety of applications. The described methodologies underscore the relevance of compounds like benzylcyclopropyl methanesulfonyl fluoride in accessing these valuable functional groups (Laudadio et al., 2019).
Fluorination for PET Tracers
In the context of Positron Emission Tomography (PET) tracer development, sulfonyl fluoride-based prosthetic compounds have been explored for nucleophilic incorporation of fluorine-18. This suggests that benzylcyclopropyl methanesulfonyl fluoride could serve as a precursor or intermediate in the synthesis of PET tracers, leveraging its sulfonyl fluoride moiety for radiolabeling purposes (Inkster et al., 2012).
Nucleophilic Fluoromethylation
The reactivity of fluorobis(phenylsulfonyl)methane towards nucleophilic fluoromethylation of alkyl and benzyl halides has been documented. This method's applicability to a range of substrates hints at the versatility of similar compounds in introducing fluoromethyl groups, potentially applicable to benzylcyclopropyl methanesulfonyl fluoride (Prakash et al., 2009).
Esterification Catalysis
Ionic liquids based methanesulfonates have catalyzed the esterification of carboxylic acids with alkyl halides, showcasing the catalytic potential of methanesulfonates in green chemistry applications. This aligns with the potential use of benzylcyclopropyl methanesulfonyl fluoride in similar catalytic processes (Brinchi et al., 2003).
Mechanism of Action
Target of Action
The primary target of (2-Benzylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for the breakdown of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The increase in acetylcholine concentration can lead to enhanced transmission of nerve signals in these pathways .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. These effects depend on the specific physiological systems and processes in which acetylcholine plays a role .
Safety and Hazards
The safety data sheet for methanesulfonyl fluoride indicates that it is highly toxic and corrosive . It can cause severe skin burns and eye damage, and is fatal if swallowed, in contact with skin, or if inhaled . Similar safety and hazard information may apply to “(2-Benzylcyclopropyl)methanesulfonyl fluoride”, but specific data is not available.
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPHBLIEYSREHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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